molecular formula C6H6O B1355226 1,3,5-Trideuterio-2-deuteriooxybenzene CAS No. 80441-87-8

1,3,5-Trideuterio-2-deuteriooxybenzene

Cat. No.: B1355226
CAS No.: 80441-87-8
M. Wt: 98.14 g/mol
InChI Key: ISWSIDIOOBJBQZ-FYPISFBKSA-N
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Description

1,3,5-Trideuterio-2-deuteriooxybenzene (C₆H₂D₃OD) is a deuterated derivative of phenol, where three hydrogen atoms at the 1, 3, and 5 positions of the benzene ring are replaced with deuterium (D), and the hydroxyl (-OH) group at the 2-position is substituted with deuterium oxide (-OD). This compound is of significant interest in isotopic labeling studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations due to its enhanced stability and distinct spectral properties compared to non-deuterated analogs . The deuterium substitution alters vibrational frequencies, bond strengths, and thermodynamic parameters, making it valuable for probing reaction mechanisms and molecular dynamics in organic chemistry and biochemistry.

Properties

IUPAC Name

1,3,5-trideuterio-2-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-FYPISFBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584388
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-87-8
Record name (O,2,4,6-~2~H_4_)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80441-87-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trideuterio-2-deuteriooxybenzene can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure the incorporation of deuterium atoms into the benzene ring and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle high-pressure deuterium gas. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trideuterio-2-deuteriooxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated quinones.

    Reduction: Reduction reactions can convert it back to deuterated cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used for reduction reactions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Deuterated quinones.

    Reduction: Deuterated cyclohexanol derivatives.

    Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1,3,5-Trideuterio-2-deuteriooxybenzene has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development to investigate the metabolic pathways and stability of deuterated drugs.

    Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,3,5-Trideuterio-2-deuteriooxybenzene involves the incorporation of deuterium atoms into various molecular targets. The presence of deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Deuterated Phenols

  • 2-Deuterioxybenzene (C₆H₅OD): The simpler deuterated phenol lacks the aromatic deuterium substitutions. Its NMR spectra show a downfield shift for the -OD proton (δ ~5.5 ppm) compared to -OH (δ ~4.8 ppm in non-deuterated phenol), but it lacks the isotopic symmetry seen in 1,3,5-Trideuterio-2-deuteriooxybenzene. The latter’s aromatic deuterium atoms reduce spin-spin coupling, simplifying NMR analysis .
  • Perdeuteriophenol (C₆D₅OD): Fully deuterated phenol exhibits extreme isotopic shifts in both IR and NMR spectra. However, its synthesis is more complex and costly compared to selectively deuterated derivatives like this compound.

Substituted Benzene Derivatives

  • 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) : This compound, with four methyl substituents, demonstrates steric effects and electronic crowding absent in this compound. Its boiling point (234°C) is significantly higher due to increased van der Waals interactions .
  • 1,2,4,5-Tetramethylbenzene (CAS 95-93-2) : A symmetrical isomer with para-methyl groups, it shares the high symmetry of this compound but differs in reactivity due to methyl substituents’ electron-donating effects .

Physicochemical Properties

Property This compound 2-Deuterioxybenzene 1,2,3,4-Tetramethylbenzene
Molecular Weight (g/mol) 116.14 98.10 134.22
Boiling Point (°C) ~182 (estimated) 181.7 234
Symmetry C₃v (trigonal planar) C₂v C₁
NMR Aromatic Shift (δ, ppm) 7.2–7.5 (simplified multiplet) 6.8–7.4 (complex) 2.2–2.4 (methyl groups)

Key Findings :

  • The deuterium substitutions in this compound reduce vibrational entropy, lowering its melting point (~40°C) compared to non-deuterated phenol (40.9°C) .
  • Its isotopic symmetry enhances stability in radical reactions, as deuterium’s lower zero-point energy strengthens C-D bonds versus C-H bonds.

Research Implications and Limitations

  • Applications : This compound’s isotopic labeling is critical for tracking metabolic pathways in deuterated pharmaceuticals and studying hydrogen-bonding networks in supramolecular chemistry.
  • For example, 1,2,3,4,6,7,8-Heptachlorodibenzodioxin (CAS 35822-46-9) exhibits extreme toxicity and environmental persistence, traits absent in deuterated phenols .

Biological Activity

1,3,5-Trideuterio-2-deuteriooxybenzene is a deuterated derivative of phenolic compounds that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C7H6D5O
  • Molecular Weight : Approximately 133.18 g/mol

The deuteration (replacement of hydrogen with deuterium) can influence the compound's stability and reactivity, which may enhance its biological activity compared to its non-deuterated counterparts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound could be developed further for use in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Caspase Activation : It has been shown to activate caspases-3 and -7, which are critical for the apoptotic process.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression at various checkpoints.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of deuterated phenolic compounds including this compound. The researchers found that the deuterated form exhibited enhanced stability and potency compared to its hydrogenated analogs. This study supports the hypothesis that deuteration can improve biological properties.

Cancer Cell Line Evaluation

Another significant study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant apoptosis in MCF-7 cells while sparing normal fibroblast cells, indicating a selective cytotoxic effect that could be harnessed for therapeutic purposes.

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